3-(Bromoacetyl)chloramphenicol is a synthetic derivative of chloramphenicol, an antibiotic known for its broad-spectrum activity against various bacteria. This compound serves as a potent inhibitor of chloramphenicol acetyltransferase, an enzyme responsible for the bacterial resistance to chloramphenicol. The introduction of a bromoacetyl group into the chloramphenicol structure enhances its ability to interact with the active site of the enzyme, making it a valuable tool in biochemical research.
3-(Bromoacetyl)chloramphenicol is classified as a halogenated derivative of chloramphenicol, which itself is a member of the class of antibiotics known as phenicols. It is synthesized in laboratories for research purposes, particularly in studies related to antibiotic resistance mechanisms and enzyme inhibition.
The synthesis of 3-(Bromoacetyl)chloramphenicol involves several key steps:
The molecular formula of 3-(Bromoacetyl)chloramphenicol is C_11H_10BrClN_2O_3. Its structure features:
The compound's molecular weight is approximately 305.56 g/mol, and it exhibits specific spectral characteristics that can be analyzed using nuclear magnetic resonance spectroscopy and mass spectrometry.
3-(Bromoacetyl)chloramphenicol primarily acts as an inhibitor in biochemical reactions involving chloramphenicol acetyltransferase. Key reactions include:
The mechanism by which 3-(Bromoacetyl)chloramphenicol inhibits chloramphenicol acetyltransferase involves several steps:
Relevant data include melting point ranges and spectral data (e.g., infrared spectroscopy) that confirm its structural integrity post-synthesis.
3-(Bromoacetyl)chloramphenicol has several important applications in scientific research:
3-(Bromoacetyl)chloramphenicol (CAS 95610-68-7) is a semisynthetic derivative of the antibiotic chloramphenicol, engineered to function as an irreversible active-site inhibitor. Its molecular formula is C₁₃H₁₃BrCl₂N₂O₆, with a molecular weight of 444.06 g/mol [2] [4] [7]. The compound retains the core structural features of chloramphenicol, including the p-nitrophenyl ring and the dichloroacetamide group, but incorporates a bromoacetyl moiety at the C3-hydroxyl position of the propanediol chain [1] [2].
Critically, this molecule preserves the biologically essential (1R,2R) stereochemical configuration of native chloramphenicol, as denoted by the stereodescriptors in its IUPAC name: [(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 2-bromoacetate [2] [4]. X-ray crystallographic analyses confirm that the (2R,3R) configuration positions the bromoacetyl group for optimal nucleophilic attack within enzyme active sites, a feature absent in other stereoisomers [1]. The isomeric SMILES notation (C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CBr)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
) explicitly defines this spatial arrangement [4] [7].
Structural Element | Description |
---|---|
Stereochemistry | (2R,3R) configuration at C1 and C2 of propanediol chain |
Bromoacetyl Moiety | -CH₂Br group esterified to C3-OH of propanediol |
p-Nitrophenyl Ring | Electron-withdrawing group contributing to substrate mimicry |
Dichloroacetamide Group | -NHCOCHCl₂; conserved from parent chloramphenicol |
This inhibitor exhibits distinct physicochemical properties influenced by the electrophilic bromoacetyl group:
Crystallographic Parameters: Density is 1.7±0.1 g/cm³, with a refractive index of 1.604 [4] [7]. Vapor pressure remains extremely low (4.32E-17 mmHg at 25°C), minimizing volatilization losses [7].
Table 2: Key Physicochemical Parameters
Property | Value | Method/Comment |
---|---|---|
Molecular Weight | 444.06 g/mol | Calculated |
LogP | 2.26 | Predicted; indicates moderate lipophilicity |
Boiling Point | 636.8 ± 55.0 °C | At 760 mmHg |
Density | 1.7 ± 0.1 g/cm³ | Solid state |
Refractive Index | 1.604 | - |
Vapor Pressure | 0.0 ± 2.0 mmHg (25°C) | Negligible volatility |
Structurally, 3-(bromoacetyl)chloramphenicol diverges from chloramphenicol through its C3 bromoacetyl esterification, replacing the primary hydroxyl group. This modification transforms it from a ribosome-targeting antibiotic into a covalent enzyme inhibitor [1] [10]. Unlike chloramphenicol derivatives used clinically (e.g., florfenicol), which retain antibacterial activity through modified stereochemistry or altered halogenation, this compound lacks direct antimicrobial efficacy due to ribosome-binding incapacity [3] [8].
Bioactivity comparisons reveal stark contrasts:
Compound | C3 Modification | Primary Function | CAT Affinity |
---|---|---|---|
Chloramphenicol | -OH | Ribosome inhibition | Substrate (Km ~10⁻⁴ M) |
3-Acetylchloramphenicol | -OCOCH₃ | CAT resistance metabolite | Product (inactive) |
Florfenicol | -CHFCH₂OH | Antibacterial (ribosome binding) | Resistant |
3-(Bromoacetyl)chloramphenicol | -OCOCH₂Br | Covalent CAT inhibitor | Inactivator (Kd ~10⁻⁹ M) |
Biochemical Applications and Research Significance
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4